

Spectroscopic Profile of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-4,8-dimethylquinoline**, catering to researchers, scientists, and professionals in drug development. While experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for this specific compound are not readily available in public databases, this guide presents the available mass spectrometry data and offers a detailed analysis of expected spectroscopic characteristics based on closely related quinoline derivatives. The methodologies provided are standardized protocols applicable to the analysis of quinoline compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The mass spectrum for **2-chloro-4,8-dimethylquinoline** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data is summarized below.

Table 1: Mass Spectrometry Data for **2-Chloro-4,8-dimethylquinoline**

Parameter	Value
Molecular Formula	C ₁₁ H ₁₀ ClN
Molecular Weight	191.66 g/mol
Exact Mass	191.050177 g/mol
Key Mass Fragments (m/z)	191 (M+), 156, 142, 128

Source: SpectraBase[\[1\]](#)

Experimental Protocol

A general protocol for the analysis of quinoline derivatives by GC-MS is as follows:

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.[\[2\]](#)
- Gas Chromatography (GC) Method:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Oven Temperature Program: An initial temperature of 90°C is held for 2 minutes, followed by a ramp to 260°C at a rate of 20°C/min, and held at 260°C for 3 minutes.[\[2\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[3\]](#)
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40-500.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific experimental NMR data for **2-chloro-4,8-dimethylquinoline** is not available, the following tables present predicted chemical shifts based on the analysis of related quinoline derivatives.[4][5][6] These predictions are valuable for identifying the key resonances of the target molecule.

Data Presentation

Table 2: Predicted ¹H NMR Spectral Data for **2-Chloro-4,8-dimethylquinoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	7.2 - 7.4	s
H-5	7.6 - 7.8	d
H-6	7.4 - 7.6	t
H-7	7.3 - 7.5	d
4-CH ₃	2.5 - 2.7	s
8-CH ₃	2.6 - 2.8	s

Table 3: Predicted ¹³C NMR Spectral Data for **2-Chloro-4,8-dimethylquinoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	122 - 124
C-4	145 - 147
C-4a	128 - 130
C-5	126 - 128
C-6	125 - 127
C-7	130 - 132
C-8	136 - 138
C-8a	147 - 149
4-CH ₃	18 - 20
8-CH ₃	17 - 19

Experimental Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.[4]

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[4]
- Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.[4]
- ¹H NMR Spectrum Acquisition:
 - A standard single-pulse experiment is employed.
 - Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]

- ^{13}C NMR Spectrum Acquisition:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.[4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the functional groups present in a molecule.

Data Presentation

Although a specific experimental IR spectrum for **2-chloro-4,8-dimethylquinoline** is not available, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar compounds.[3][7]

Table 4: Predicted IR Absorption Bands for **2-Chloro-4,8-dimethylquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3050 - 3100	C-H stretch	Aromatic
2850 - 3000	C-H stretch	Methyl (CH ₃)
1600 - 1620	C=N stretch	Quinoline ring
1500 - 1580	C=C stretch	Aromatic ring
1370 - 1450	C-H bend	Methyl (CH ₃)
750 - 850	C-Cl stretch	Aryl chloride

Experimental Protocol

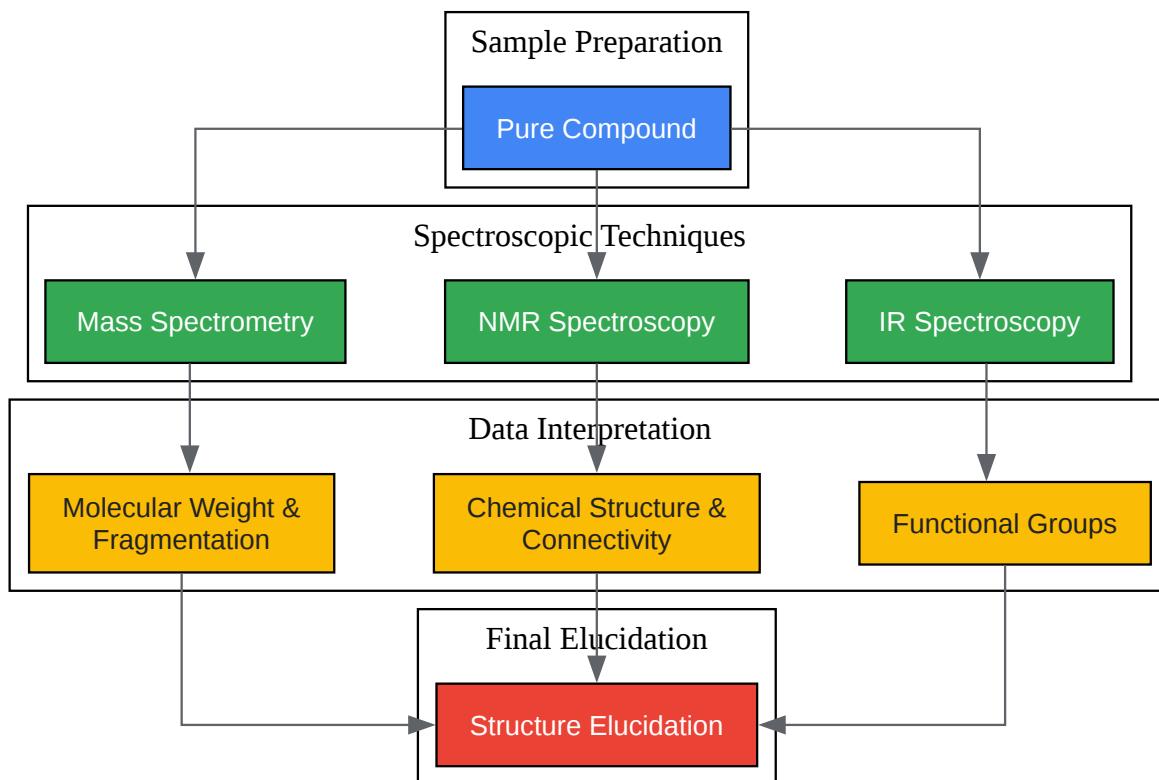
A general protocol for obtaining an IR spectrum is as follows:

- Sample Preparation:

- Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.
- Liquid Samples: A drop of the liquid can be placed between two salt (NaCl or KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
 - The sample is placed in the spectrometer, and the sample spectrum is recorded.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).[8]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis



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